molecular formula C20H30O5 B154181 Prostaglandin D3 CAS No. 71902-47-1

Prostaglandin D3

Cat. No.: B154181
CAS No.: 71902-47-1
M. Wt: 350.4 g/mol
InChI Key: ANOICLBSJIMQTA-WXGBOJPQSA-N
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Mechanism of Action

Target of Action

Prostaglandin D3 (PGD3) primarily targets G-protein-coupled, prostanoid-specific receptors . These receptors are involved in a wide range of biological processes, from blood pressure homeostasis to inflammation and pain perception . PGD3 has been identified as an inhibitor of human platelet aggregation and as a modulator of autonomic nerve transmission .

Mode of Action

PGD3 interacts with its targets, the G-protein-coupled receptors, leading to the activation of different signaling pathways . This leads to the actuation of different signaling pathways by the same receptor .

Biochemical Pathways

PGD3 is part of the prostanoid class of fatty acid derivatives, a subclass of eicosanoids . It is derived enzymatically from the fatty acid arachidonic acid . The synthesis of PGD3 involves a Diels–Alder reaction which establishes the relative stereochemistry of three contiguous stereocenters on the prostaglandin cyclopentane core . Prostaglandin D Synthases catalyze the conversion of PGH2 to PGD2 .

Pharmacokinetics

Prostaglandins, in general, are known to have relatively short half-lives and act most often as autocrine or paracrine signaling agents .

Result of Action

The action of PGD3 results in a wide range of biological effects. Among its many biological actions, the most important are its bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects . It also plays a role in the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Action Environment

The effect of PGD3 depends on multiple factors, such as the target tissue, its plasma concentration, and the prostaglandin subtype . After synthesis, prostaglandins are transported into the extracellular microenvironment through simple diffusion

Biochemical Analysis

Biochemical Properties

Prostaglandin D3 interacts with various enzymes, proteins, and other biomolecules. The central five-membered ring and the hydrophobic hydrocarbon chains surrounding it play a crucial role in these interactions . The length and degree of unsaturation of these chains, as well as the functional groups attached to them, influence this compound’s interactions with cellular receptors and other biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prostaglandin D3 can be synthesized through various chemical routes. One common method involves the oxidation of eicosapentaenoic acid (EPA) using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and proceeds through several intermediate steps, including the formation of hydroperoxides and subsequent reduction to yield the final prostaglandin structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various prostaglandin derivatives with modified functional groups, which can exhibit different biological activities and therapeutic potentials .

Scientific Research Applications

Prostaglandin D3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Prostaglandin D3 can be compared with other prostaglandins such as Prostaglandin D2 and Prostaglandin E2. While all these compounds share a similar core structure, they differ in their functional groups and biological activities. This compound is unique in its specific inhibition of platelet aggregation and modulation of autonomic neurotransmission, which distinguishes it from other prostaglandins .

List of Similar Compounds

  • Prostaglandin D2
  • Prostaglandin E2
  • Prostaglandin F2α
  • Prostaglandin I2 (Prostacyclin)
  • Thromboxane A2

Properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOICLBSJIMQTA-WXGBOJPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin D3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71902-47-1
Record name PGD3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71902-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROSTAGLANDIN D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895XE61E0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin D3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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